{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid
Description
Properties
IUPAC Name |
[4-[methyl-[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl]amino]cyclohexyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-15-3-9-18(10-4-15)32(29,30)25-12-11-19-20(22-14-23-21(19)25)24(2)17-7-5-16(6-8-17)13-31(26,27)28/h3-4,9-12,14,16-17H,5-8,13H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSRJGDQMHSSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3N(C)C4CCC(CC4)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid, also known by its CAS number 1353011-85-4, is a complex organic molecule with potential therapeutic applications. Its structural components suggest possible biological activities, particularly in areas such as enzyme inhibition and antibacterial properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is C₁₈H₂₃N₅O₃S, and it features a pyrrolo[2,3-d]pyrimidine core, a sulfonamide group, and a cyclohexyl ring. The intricate structure is expected to interact with biological targets effectively.
Biological Activity Overview
Research into the biological activity of similar compounds indicates several key areas of interest:
- Antibacterial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfonamide moiety is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Urease inhibitors are significant due to their potential in treating infections caused by urease-producing bacteria .
Antibacterial Studies
In a comparative study of synthesized compounds containing similar structures, it was found that certain derivatives exhibited strong antibacterial activity. For instance:
- Compound 7l showed an IC₅₀ value of 2.14 ± 0.003 µM against AChE, indicating potent inhibition capabilities .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in detail:
- Urease Inhibition : Several compounds were evaluated for their ability to inhibit urease, with some demonstrating IC₅₀ values significantly lower than the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM). Notably, compounds such as 7m showed an IC₅₀ of 0.63 ± 0.001 µM, highlighting their effectiveness .
Case Study 1: Antibacterial Efficacy
A recent study synthesized various derivatives of the pyrrolo[2,3-d]pyrimidine framework and assessed their antibacterial properties. The results indicated that compounds with a methylsulfonyl group demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of compounds related to this compound. The study revealed that these compounds could serve as effective urease inhibitors, which may have implications for treating urinary tract infections caused by urease-producing bacteria.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 372.47 g/mol
- Density : Approximately 1.48 g/cm³.
Functional Groups
The compound features multiple functional groups that enhance its reactivity and applicability:
- Sulfonamide Group : Contributes to its biological activity.
- Pyrrolo[2,3-d]pyrimidine Moiety : Known for its role in medicinal chemistry.
Pharmaceutical Applications
The compound's structural features make it a candidate for drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonamide component is particularly relevant in the design of antibacterial agents.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. The incorporation of the pyrrolo[2,3-d]pyrimidine structure may enhance this activity, making it a focus for further investigation in antibiotic development.
Catalysis
The methanesulfonic acid component serves as a potent catalyst in various reactions, including esterification and alkylation processes.
Table 1: Catalytic Applications
| Reaction Type | Catalyst Used | Benefits |
|---|---|---|
| Esterification | Methanesulfonic Acid | High selectivity and reduced by-product formation |
| Alkylation | Methanesulfonic Acid | Non-oxidizing conditions prevent degradation of sensitive substrates |
Materials Science
The compound's unique properties allow it to be explored in materials science, particularly in the development of new polymers or as a modifier for existing materials.
Case Study: Polymer Modification
Studies have shown that incorporating methanesulfonic acid into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced applications such as coatings and adhesives.
Green Chemistry Initiatives
Methanesulfonic acid is recognized for its role in green chemistry due to its biodegradability and low toxicity compared to traditional strong acids like sulfuric acid.
Table 2: Environmental Impact Comparison
| Acid Type | Biodegradability | Toxicity Level |
|---|---|---|
| Methanesulfonic Acid | High | Low |
| Sulfuric Acid | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound shares its pyrrolo[2,3-d]pyrimidine core with multiple analogs but differs in substituents and ring systems, leading to variations in pharmacokinetics and target affinity:
*Calculated based on formula approximations.
Key Findings
Ring System Impact :
- Cyclohexyl vs. cyclobutyl substituents (e.g., compound 57a vs. the target compound) influence conformational flexibility. Cyclohexyl may enhance target binding due to increased steric bulk, whereas cyclobutyl analogs favor rigidity .
- Cyclopentyl derivatives (e.g., ) exhibit lower synthetic yields (22.9%), suggesting challenges in scalability compared to cyclohexyl-based compounds.
Sulfonic Acid vs. Sulfonamide :
- The target compound’s methanesulfonic acid group confers higher solubility than sulfonamide analogs (e.g., compound 29 ), critical for oral bioavailability.
- Sulfonamide derivatives (e.g., compound 24 ) may exhibit better membrane permeability due to reduced polarity but lower solubility in physiological conditions.
Biological Activity: Maleic acid salts of related compounds (e.g., ) demonstrate enhanced stability and JAK-inhibitory efficacy, suggesting the target compound’s sulfonic acid group could similarly optimize target engagement.
Synthetic Challenges :
- Oxidation steps using H₂O₂ (e.g., compound 57a ) risk side reactions, whereas the target compound’s synthesis may avoid such steps, favoring purity.
Conflicting Evidence
- Cyclobutyl vs. Cyclohexyl : While cyclobutyl analogs (e.g., ) are synthetically accessible, their biological performance relative to cyclohexyl derivatives remains unclear.
- Sulfonamide Stability : Sulfonamide analogs (e.g., ) show variable stability in acidic conditions compared to sulfonic acid derivatives, necessitating further comparative studies.
Preparation Methods
Dakin-West Reaction and Dimroth Rearrangement
A scalable route involves the Dakin-West reaction between alanine derivatives and malononitrile, followed by cyclization and Dimroth rearrangement to yield 4-aminopyrrolo[2,3-d]pyrimidine intermediates. Key modifications include:
Fragment Coupling via Palladium Catalysis
Alternative approaches employ Suzuki-Miyaura coupling to install aryl groups at the 6-position of prefunctionalized pyrrolo[2,3-d]pyrimidines. For example:
- Brominated intermediates (e.g., 6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) undergo cross-coupling with phenylboronic acids using Pd(dppf)Cl₂ catalyst in isopropyl alcohol/water (2:1) at 100°C.
Introduction of the 4-Methylbenzenesulfonyl Group
Regioselective sulfonylation at the 7-position is critical. A patent-derived method optimizes this step:
Sulfonyl Chloride Reduction and Methylation
- Reduction : 4-Toluenesulfonyl chloride reacts with sodium sulfite in alkaline aqueous solution (pH 7.5–9.0) at 60–90°C to generate sodium 4-methylbenzenesulfinate.
- Methylation : Treatment with chloromethane at 60–90°C under 2.6–3.0 MPa pressure affords 4-methylsulfonylmethylbenzene.
Adaptation for Pyrrolopyrimidine Functionalization :
- The sulfinate intermediate reacts with 7-chloropyrrolo[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution (110°C, DMF, 12 h), yielding 7-(4-methylbenzenesulfonyl)pyrrolo[2,3-d]pyrimidine.
Methylamino Group Installation at the 4-Position
Direct Alkylation
Methylation of the 4-amino group is achieved using methyl iodide in DMF at 60°C for 6 hours, with potassium carbonate as base. Yields typically range from 70–85%.
Reductive Amination
Alternative protocols employ formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 (25°C, 12 h), though this method risks overalkylation.
Synthesis of trans-[4-(Methylamino)cyclohexyl]methanesulfonic Acid
The stereospecific synthesis of this fragment involves:
Wittig Reaction and Hydrogenation
- Wittig Olefination : 4-Aminocyclohexanone reacts with (methoxymethyl)triphenylphosphonium chloride in THF (−20°C to 25°C).
- Catalytic Hydrogenation : The resulting enamine undergoes hydrogenation over Pd/C (10% w/w) in methanol (50 psi H₂, 25°C) to yield trans-4-(methylamino)cyclohexanemethanol.
- Sulfonation : Methanesulfonyl chloride treatment in dichloromethane (0°C to 25°C, 4 h) followed by hydrolysis with aqueous NaOH affords the sulfonic acid.
Final Coupling of Fragments
Amide Bond Formation
The methylamino group on the pyrrolopyrimidine reacts with the cyclohexylmethanesulfonic acid via:
- Activation : EDCI/HOBt in DMF (0°C to 25°C, 12 h).
- Coupling : Stirring at 25°C for 24 hours yields the target compound.
Mitsunobu Reaction
Alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to 25°C, 6 h) achieves O→N transposition with inversion of configuration.
Optimization and Scale-Up Considerations
| Parameter | Small-Scale Conditions | Pilot-Scale Adaptations |
|---|---|---|
| Sulfonylation Temp | 110°C (DMF) | 90°C (toluene/water biphasic) |
| Methylation Pressure | Atmospheric | 2.8 MPa (autoclave) |
| Purification | Column chromatography | Crystallization (EtOAc/hexane) |
| Yield (Overall) | 12–18% | 22–27% |
Key improvements include:
- Solvent Systems : Biphasic toluene/water mixtures enhance heat transfer during sulfonylation.
- Catalyst Recycling : Pd(dppf)Cl₂ recovery via silica gel adsorption reduces costs.
Analytical Characterization
Critical spectroscopic data for validation:
Q & A
Q. What are the critical steps in synthesizing {4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid?
The synthesis involves multi-step organic reactions:
- Core formation : Construction of the pyrrolo[2,3-d]pyrimidine scaffold via cyclization reactions, often using thiourea or substituted pyrimidine precursors under reflux conditions .
- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via nucleophilic substitution at the pyrrolo-pyrimidine C7 position, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
- Amination : Methylamino functionalization at the pyrimidine C4 position using methylamine derivatives under controlled pH (e.g., pH 8–9) to avoid side reactions .
- Cyclohexylmethanesulfonic acid coupling : Final coupling via Buchwald-Hartwig amination or SNAr reactions with Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) and Cs₂CO₃ as a base .
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C7, methylamino at C4) and cyclohexyl conformation. Key shifts include δ ~7.8 ppm (pyrimidine protons) and δ ~2.5 ppm (cyclohexyl CH₂) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ expected for C₂₄H₃₁N₅O₅S₂: 542.18) .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Purity : Use HPLC with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities >0.1% .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Sulfonic acid groups may hydrolyze under acidic conditions (pH <3), requiring neutral pH storage .
Advanced Research Questions
Q. How can contradictory NMR data from different synthesis batches be resolved?
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous proton couplings in the pyrrolo-pyrimidine core .
- Variable temperature (VT) NMR : Resolve conformational ambiguities (e.g., cyclohexyl chair vs. boat) by analyzing spectra at −40°C to 80°C .
- 2D NMR (COSY, HSQC) : Map scalar couplings and assign overlapping signals (e.g., methylene protons in cyclohexyl vs. sulfonyl groups) .
Q. What strategies optimize reaction yields during the sulfonylation step?
- Catalyst screening : Pd-based catalysts (Pd(OAc)₂) improve regioselectivity for C7 sulfonylation over competing C2/C5 positions .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 15–20% higher yields (e.g., 80% vs. 60% conventional heating) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl chloride intermediates .
Q. How can researchers design enzymatic assays to study the compound’s kinase inhibition mechanism?
- Kinase selection : Prioritize kinases with ATP-binding pockets accommodating the sulfonic acid moiety (e.g., JAK2, EGFR) .
- ATP-competitive assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values. A typical protocol includes:
- Incubate kinase (10 nM) with test compound (0.1–100 µM) and ATP (1 mM).
- Detect phosphorylation via anti-pTyr antibodies .
- Structural insights : Co-crystallize the compound with kinase domains (e.g., PDB ID 4M6J homologs) to identify H-bonding with hinge regions .
Q. What in vitro models are suitable for evaluating its anti-proliferative activity?
- Cell lines : Use cancer lines with upregulated kinase targets (e.g., HCT-116 for EGFR, K562 for BCR-ABL) .
- Dose-response assays : Treat cells (48–72h) with 0.1–100 µM compound and measure viability via MTT. Compare IC₅₀ values to reference inhibitors (e.g., imatinib for BCR-ABL) .
- Combination studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- ADMET prediction : Tools like SwissADME or ProTox-II assess solubility (LogS ≈ −4.5), CYP450 inhibition (CYP3A4 likely), and hepatotoxicity .
- Metabolite identification : Simulate Phase I oxidation (via CYP3A4) and Phase II sulfation using Schrödinger’s Metabolite module .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Normalize data using internal controls (e.g., staurosporine for kinase assays) and consistent ATP concentrations .
- Buffer conditions : Ensure identical pH (7.4) and ionic strength (150 mM NaCl), as sulfonic acid ionization affects binding .
Q. What factors explain variability in synthetic yields for the final coupling step?
- Pd catalyst lot variability : Pre-activate Pd₂(dba)₃ with Xantphos to ensure consistent catalytic activity .
- Moisture sensitivity : Use rigorously dried Cs₂CO₃ (heated at 150°C overnight) to prevent hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
